molecular formula C19H16N2O2 B11180507 N-(5-methylpyridin-2-yl)-2-phenoxybenzamide

N-(5-methylpyridin-2-yl)-2-phenoxybenzamide

Cat. No.: B11180507
M. Wt: 304.3 g/mol
InChI Key: USOCLWHTFXPFKE-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with a methyl group at the 5-position and a phenoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-phenoxybenzamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-methyl-2-pyridinecarboxylic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-phenoxyaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 5-methyl-2-pyridinecarboxylic acid derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-2-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylpyridin-2-yl)-2-phenylbenzamide: Similar structure but with a phenyl group instead of a phenoxy group.

    N-(5-methylpyridin-2-yl)-2-methoxybenzamide: Contains a methoxy group instead of a phenoxy group.

    N-(5-methylpyridin-2-yl)-2-chlorobenzamide: Features a chloro group instead of a phenoxy group.

Uniqueness

N-(5-methylpyridin-2-yl)-2-phenoxybenzamide is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-phenoxybenzamide

InChI

InChI=1S/C19H16N2O2/c1-14-11-12-18(20-13-14)21-19(22)16-9-5-6-10-17(16)23-15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21,22)

InChI Key

USOCLWHTFXPFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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